![molecular formula C19H13BrFN3O4 B2702074 N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899740-86-4](/img/structure/B2702074.png)
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13BrFN3O4 and its molecular weight is 446.232. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Discovery of Potent Kinase Inhibitors : Compounds with structural similarities, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors demonstrate significant in vivo efficacy and have advanced into clinical trials due to their favorable pharmacokinetic and safety profiles (G. M. Schroeder et al., 2009).
Development of Chelating Agents : The synthesis of bifunctional macrocyclic tetraamines, which are converted into poly(amino carboxylate) chelating agents, illustrates the chemical versatility and application of compounds with nitrobenzyl and carboxamide groups in creating agents for medical imaging or heavy metal chelation (T. McMurry et al., 1992).
Biomedical Applications
PET Radiotracers for CB1 Cannabinoid Receptors : The feasibility of synthesizing PET radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, through nucleophilic fluorination demonstrates the application of similar compounds in studying neurotransmitter systems in the brain (†. R. Katoch-Rouse & A. Horti, 2003).
Synthetic Versatility for Spin-Labelling Studies : The synthesis and reaction of ortho-fluoronitroaryl nitroxides show how compounds with fluoro, nitro, and carboxamide groups serve as versatile synthons and reagents in the development of spin labels for studying biochemical structures and dynamics (H. Hankovszky et al., 1989).
Material Science
- Aromatic Polyamides for Advanced Materials : The synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from compounds with carboxy-phenoxy groups illustrate the role of such chemicals in creating materials with high solubility, thermal stability, and potential for application in high-performance polymers (S. Hsiao et al., 1999).
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O4/c20-13-6-7-17(16(21)10-13)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXYBYAOMMPGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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